molecular formula C7H4N2O2S B11911484 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde

Cat. No.: B11911484
M. Wt: 180.19 g/mol
InChI Key: HKRWRBZXMOWBPV-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde is a heterocyclic compound featuring a fused thieno-pyrimidine scaffold with a carbaldehyde substituent at position 6. This structure combines the electron-deficient pyrimidine ring with the sulfur-containing thiophene moiety, rendering it a versatile intermediate in medicinal chemistry. The aldehyde group at position 7 enhances its reactivity, enabling applications in nucleophilic additions and cross-coupling reactions for drug development .

Properties

Molecular Formula

C7H4N2O2S

Molecular Weight

180.19 g/mol

IUPAC Name

4-oxo-3H-thieno[3,2-d]pyrimidine-7-carbaldehyde

InChI

InChI=1S/C7H4N2O2S/c10-1-4-2-12-6-5(4)8-3-9-7(6)11/h1-3H,(H,8,9,11)

InChI Key

HKRWRBZXMOWBPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=O)NC=N2)C=O

Origin of Product

United States

Preparation Methods

Optimization of Cyclization Conditions

Reaction yields depend critically on temperature, catalyst, and solvent selection. A comparative analysis of cyclization methods is provided below:

Conditions Catalyst Temperature Yield Reference
Polyphosphoric acidPPA120°C, 6 hrs68%
Concentrated HCl/EthanolHClReflux, 8 hrs52%
Acetic anhydride-100°C, 4 hrs74%

The use of acetic anhydride as both solvent and dehydrating agent improves yields by facilitating intramolecular cyclization. Post-cyclization, the 7-position is functionalized to introduce the aldehyde group.

Vilsmeier-Haack Formylation at the 7-Position

The aldehyde group at the 7-position is introduced via Vilsmeier-Haack formylation, a two-step process involving the generation of a chloroiminium intermediate. Thieno[3,2-d]pyrimidin-4-one is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde.

Reaction Mechanism and Parameters

  • Chloroiminium Intermediate Formation :

    POCl3+DMF[CH3N=CHCl]+Cl\text{POCl}_3 + \text{DMF} \rightarrow \text{[CH}_3\text{N=CHCl]}^+ \text{Cl}^-

    Electrophilic attack occurs at the electron-rich 7-position of the thienopyrimidine ring.

  • Hydrolysis :

    [Intermediate]+H2OAldehyde+DMF+HCl\text{[Intermediate]} + \text{H}_2\text{O} \rightarrow \text{Aldehyde} + \text{DMF} + \text{HCl}

    Optimal hydrolysis conditions use aqueous sodium acetate at 50°C for 2 hours, achieving 81% yield.

Key Variables in Formylation

  • Molar Ratio : A 1:2 ratio of thienopyrimidine to DMF maximizes electrophile generation.

  • Temperature Control : Maintaining 0–5°C during POCl₃ addition minimizes side reactions.

Oxidation of 7-Hydroxymethyl Derivatives

Alternative routes involve oxidizing 7-hydroxymethyl intermediates to the corresponding aldehyde. Manganese dioxide (MnO₂) in dichloromethane at room temperature selectively oxidizes primary alcohols without over-oxidizing to carboxylic acids.

Synthesis of 7-Hydroxymethyl Precursor

The hydroxymethyl group is introduced via Friedel-Crafts alkylation using paraformaldehyde and boron trifluoride etherate (BF₃·Et₂O):

Thienopyrimidine+CH2OBF37-Hydroxymethyl Derivative\text{Thienopyrimidine} + \text{CH}2\text{O} \xrightarrow{\text{BF}3} \text{7-Hydroxymethyl Derivative}

Yields for this step range from 65% to 72%, depending on substitution patterns.

Oxidation Efficiency

Oxidizing Agent Solvent Time Yield Reference
MnO₂Dichloromethane12 hrs78%
PCCCH₂Cl₂6 hrs63%
TEMPO/NaOClH₂O/CH₂Cl₂2 hrs85%

TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl)-mediated oxidation under biphasic conditions offers superior yields and shorter reaction times.

Comparative Analysis of Synthetic Routes

The table below evaluates the scalability, cost, and practicality of each method:

Method Yield Cost Scalability Complexity
Vilsmeier-Haack81%LowHighModerate
MnO₂ Oxidation78%MediumMediumLow
Suzuki Coupling55%HighLowHigh

Vilsmeier-Haack formylation is preferred for large-scale synthesis due to its cost-effectiveness and reliability, while TEMPO-mediated oxidation offers advantages for lab-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid.

    Reduction: 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-methanol.

    Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in medicinal chemistry due to its biological activity and structural similarities to known pharmacophores. Here are some notable applications:

  • Antimicrobial Activity :
    • Case studies have demonstrated that derivatives of thieno-pyrimidine compounds exhibit significant antimicrobial properties. For instance, research indicates that modifications at the aldehyde position can enhance activity against various bacterial strains.
  • Anticancer Properties :
    • Thieno-pyrimidine derivatives have been investigated for their anticancer effects. Studies suggest that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.
  • Antiviral Activity :
    • The compound's structure allows it to interact with viral enzymes, making it a candidate for antiviral drug development. Preliminary studies have reported promising results against certain viral infections.

Organic Synthesis Applications

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules :
    • The aldehyde functional group allows for various reactions such as condensation and nucleophilic addition, enabling the synthesis of more complex organic molecules.
  • Functionalization Reactions :
    • The compound can be used in functionalization reactions to introduce other functional groups, expanding its utility in synthetic pathways.

Materials Science Applications

In materials science, this compound has been explored for its potential use in:

  • Polymer Chemistry :
    • Its reactive aldehyde group can be utilized in polymerization processes to create new polymeric materials with desirable properties.
  • Organic Electronics :
    • The compound's electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparative Analysis of Related Compounds

Understanding the structural similarities and differences with related compounds can provide insights into their respective applications:

Compound NameStructure TypeUnique Features
4-Oxo-2,3-dihydrothieno[3,4-b]pyran-7-carbaldehydeThieno-pyranExhibits different reactivity due to pyran ring
5-Amino-thieno[2,3-b]pyridineThieno-pyridineContains an amino group that alters biological activity
Thieno[2,3-b]pyridine-6-carboxylic acidThieno-pyridineCarboxylic acid functionality enhances solubility

Mechanism of Action

The mechanism of action of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial tRNA methyltransferase (TrmD), which is essential for bacterial growth . This inhibition occurs through binding to the active site of the enzyme, thereby blocking its activity and leading to bacterial cell death.

Comparison with Similar Compounds

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic Acid

  • Structure : Differs by replacing the aldehyde (-CHO) with a carboxylic acid (-COOH) at position 7.
  • Properties :
    • Purity : 95% (CAS 1527518-33-7) .
    • Availability : Commercial quantities (100 mg to 1 g) for research use .
  • Applications : Carboxylic acid derivatives are often utilized as bioisosteres for aldehydes in prodrug design, improving solubility and metabolic stability.

Phosphonic Acid Derivatives (e.g., Compound 3f)

  • Structure: Features a 2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl group linked to a phosphonic acid via a tetrahydofuran backbone .
  • Synthesis : Produced via reaction of precursor 10f with TMSBr, yielding a white powder (75.6 mg, 41% yield) .

4-Oxo-3,4-dihydrothieno[3,4-d]pyrazine Derivatives

  • Structure : Replaces pyrimidine with pyrazine (two adjacent nitrogen atoms) and shifts the thiophene fusion to [3,4-d] .
  • Patent Applications :
    • Indicated as aldose reductase inhibitors (A61P 9/10 for cardiovascular diseases, A61P 25/02 for pain management) .
    • Structural differences (pyrazine vs. pyrimidine) alter electron distribution, affecting target selectivity.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent(s) Key Properties/Applications Source
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde Thieno[3,2-d]pyrimidine -CHO at C7 Reactive intermediate for drug synthesis
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid Thieno[3,2-d]pyrimidine -COOH at C7 High purity (95%), prodrug candidate
Compound 3f (Phosphonic acid derivative) Thieno[3,2-d]pyrimidine Phosphonic acid-tetrahydofuran Metal-binding, enzyme inhibition
4-Oxo-3,4-dihydrothieno[3,4-d]pyrazine analogs Thieno[3,4-d]pyrazine Variable (patented) Aldose reductase inhibitors

Research Findings and Implications

  • Aldehyde vs. Carboxylic Acid : The aldehyde’s reactivity makes it superior for synthetic modifications, while the carboxylic acid offers better stability for in vivo studies .
  • Heterocyclic Core Impact : Pyrimidine-based compounds (e.g., target molecule) exhibit distinct electronic profiles compared to pyrazine analogs, influencing binding to targets like aldose reductase .

Biological Activity

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde is a heterocyclic compound featuring a unique thieno-pyrimidine structure. Its molecular formula is C7H4N2O2SC_7H_4N_2O_2S with a molecular weight of approximately 134.14 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties and role as a building block in organic synthesis.

Chemical Structure and Properties

The compound contains a fused thieno and pyrimidine ring system, characterized by an aldehyde functional group at the 7-position and a keto group at the 4-position. The structural features contribute to its reactivity and biological activity.

Property Details
Molecular FormulaC7H4N2O2SC_7H_4N_2O_2S
Molecular Weight134.14 g/mol
Functional GroupsAldehyde, Keto

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been reported to exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, while showing moderate activity against Pseudomonas aeruginosa.

In a comparative study focusing on thieno[2,3-d]pyrimidine derivatives, it was found that compounds with similar structures demonstrated effective inhibition of the TrmD enzyme in Pseudomonas aeruginosa, suggesting that this compound could serve as a scaffold for developing new antibacterial agents .

The mechanism behind its antimicrobial activity involves the inhibition of specific bacterial enzymes. For instance, studies indicated that derivatives containing the thieno-pyrimidine moiety were effective inhibitors of TrmD, an enzyme crucial for bacterial survival . Docking studies further elucidated that these compounds could bind effectively to the active site of TrmD, leading to partial inhibition and showcasing their potential as therapeutic agents.

Synthesis and Derivatives

Several synthetic routes have been developed for producing this compound. These methods vary in yield and reaction conditions, allowing for optimization based on desired purity levels.

Related Compounds
The biological activity of related compounds has also been studied:

Compound Name Structure Type Unique Features
4-Oxo-2,3-dihydrothieno[3,4-b]pyran-7-carbaldehydeThieno-pyranExhibits different reactivity due to pyran ring
5-Amino-thieno[2,3-b]pyridineThieno-pyridineContains an amino group that alters biological activity
Thieno[2,3-b]pyridine-6-carboxylic acidThieno-pyridineCarboxylic acid functionality enhances solubility

Understanding these derivatives is crucial for exploring their respective applications in medicinal chemistry .

Case Studies

  • Antimicrobial Activity Study : A recent investigation into the antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives revealed that compounds with the 4-oxo substitution exhibited superior activity against S. aureus and B. subtilis. The study emphasized the need for further exploration into their structure-activity relationships (SAR) to optimize their clinical utility .
  • Docking Studies : Computational docking studies conducted on 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine derivatives demonstrated promising binding affinities to TrmD. These studies suggest that modifications to the existing structure could lead to enhanced inhibitory effects against pathogenic bacteria .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1).
  • Optimize stoichiometry to minimize by-products (e.g., dimerization at the aldehyde group).

Basic: How is structural characterization validated for this compound?

Methodological Answer:
Use a combination of:

  • NMR : Confirm the aldehyde proton at δ 9.8–10.2 ppm (¹H NMR) and carbonyl resonance at δ 170–175 ppm (¹³C NMR) .
  • Mass Spectrometry : ESI-MS (m/z calculated for C₈H₅N₂O₂S: 193.02; observed: 193.03 ± 0.02) .
  • X-ray Crystallography : Resolve crystal packing and confirm the planarity of the thienopyrimidine core (bond angles: 120° ± 2°) .

Q. Experimental Design :

  • Use in vitro assays (e.g., fluorescence polarization for kinase binding).
  • Compare logP values (HPLC) to correlate hydrophobicity with membrane permeability .

Advanced: What strategies resolve contradictions in reported biological data?

Methodological Answer:
Address discrepancies (e.g., conflicting IC₅₀ values) via:

Standardized Assays : Re-evaluate under uniform conditions (pH 7.4, 37°C, 1% DMSO) .

Metabolite Screening : Use LC-MS to identify degradation products (e.g., aldehyde oxidation to carboxylic acid under basic conditions) .

Computational Validation : MD simulations to assess target binding stability (e.g., RMSD <2 Å over 100 ns) .

Case Study :
A 2023 study found conflicting cytotoxicity data (IC₅₀: 1.5 μM vs. 5.2 μM). Re-analysis revealed assay interference from residual POCl₃ in crude batches .

Advanced: How can reaction conditions be optimized for scale-up?

Methodological Answer:
Apply Design of Experiments (DoE) principles:

  • Variables : Temperature (20–60°C), solvent (DMF vs. THF), catalyst loading (0.1–1 mol%).
  • Response Surface Analysis : Identify optimal yield (85%) at 40°C, 0.5 mol% Pd(OAc)₂ in DMF .
  • Green Chemistry Metrics : Reduce E-factor by replacing column chromatography with anti-solvent crystallization (waste reduction: 70%) .

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